molecular formula C14H16N2O3 B2865849 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-ethylprop-2-enamide CAS No. 324567-16-0

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-ethylprop-2-enamide

Cat. No.: B2865849
CAS No.: 324567-16-0
M. Wt: 260.293
InChI Key: DXTDFWGZRUAPAR-UHFFFAOYSA-N
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Description

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-ethylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, an ethoxy group, and a hydroxyphenyl group

Properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-16-14(18)11(9-15)7-10-5-6-12(17)13(8-10)19-4-2/h5-8,17H,3-4H2,1-2H3,(H,16,18)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTDFWGZRUAPAR-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC(=C(C=C1)O)OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C/C1=CC(=C(C=C1)O)OCC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-ethylprop-2-enamide typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of an amine to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-ethylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-ethylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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